

The Potent and Selective PARP-1 Inhibitor: A Technical Guide to BYK204165

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Compound of Interest		
Compound Name:	BYK204165	
Cat. No.:	B1668166	Get Quote

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This technical guide provides an in-depth overview of the published research surrounding **BYK204165**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document summarizes key quantitative data, details the experimental protocols used in its characterization, and visualizes the relevant biological pathways and workflows. The information presented is primarily derived from the foundational study by Eltze et al. (2008) published in Molecular Pharmacology.

Quantitative Data Summary

The inhibitory activity of **BYK204165** against PARP-1 and its selectivity over PARP-2 have been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative look at its potency against other standard PARP inhibitors.

Table 1: In Vitro Inhibitory Potency of **BYK204165** and Comparator Compounds against PARP-1 and PARP-2.[1]



Compound	hPARP-1 (pIC50)	mPARP-2 (pIC50)	Selectivity (PARP-1 vs. PARP-2)
BYK204165	7.35	5.38	~93-fold
NU1025	6.13	5.51	~4-fold
3-Aminobenzamide	4.61	4.34	~2-fold

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Inhibition Constants (Ki) and Cellular Potency of BYK204165.[1]

Compound	hPARP-1 (pKi)	Cellular PARP Inhibition (C4I cells, pIC50)
BYK204165	7.05	5.75

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the research articles for the characterization of **BYK204165**.

PARP-1 and PARP-2 Enzyme Activity Assay

This protocol was utilized to determine the in vitro potency of **BYK204165** against recombinant human PARP-1 (hPARP-1) and murine PARP-2 (mPARP-2).

- Reaction Mixture Preparation: A reaction buffer was prepared containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol, 2 μg/ml activated DNA (calf thymus), and 2 μg/ml histones (calf thymus).
- Enzyme and Inhibitor Incubation: 75 ng of recombinant hPARP-1 or mPARP-2 was preincubated with varying concentrations of BYK204165 in the reaction buffer for 10 minutes at room temperature.



- Reaction Initiation: The enzymatic reaction was initiated by the addition of 1 μM NAD+ and 1.5 μCi of [³H]NAD+.
- Incubation: The reaction mixture was incubated for 20 minutes at 37°C.
- Reaction Termination: The reaction was stopped by the addition of 200 μl of ice-cold 20% (w/v) trichloroacetic acid.
- Precipitation and Washing: The mixture was incubated on ice for 10 minutes to allow for protein precipitation. The precipitate was then transferred to a filter plate and washed three times with 10% (w/v) trichloroacetic acid.
- Quantification: The radioactivity incorporated into the acid-insoluble material was quantified using a liquid scintillation counter. The pIC50 values were then calculated from the concentration-response curves.

Cellular PARP Activity Assay

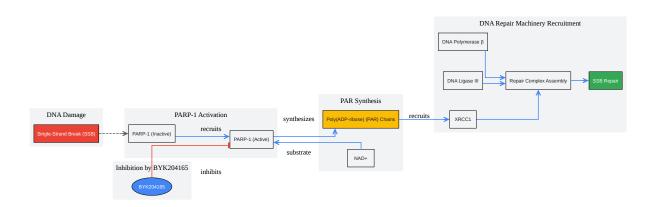
This assay was performed to assess the potency of **BYK204165** in a cellular context using C4I human cervical cancer cells.

- Cell Culture and Seeding: C4I cells were cultured in DMEM supplemented with 10% fetal bovine serum and seeded into 96-well plates.
- Compound Treatment: Cells were pre-incubated with various concentrations of BYK204165 for 30 minutes.
- Induction of DNA Damage: DNA damage was induced by treating the cells with 1 mM H₂O₂ for 10 minutes.
- Cell Lysis: The cells were washed with PBS and then lysed with a buffer containing 0.1%
 Triton X-100.
- PARP Activity Measurement: The activity of PARP in the cell lysates was determined using an ELISA-based assay that detects the synthesis of poly(ADP-ribose) (PAR).
- Data Analysis: The pIC50 values were determined by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.



Signaling Pathways and Experimental Workflows

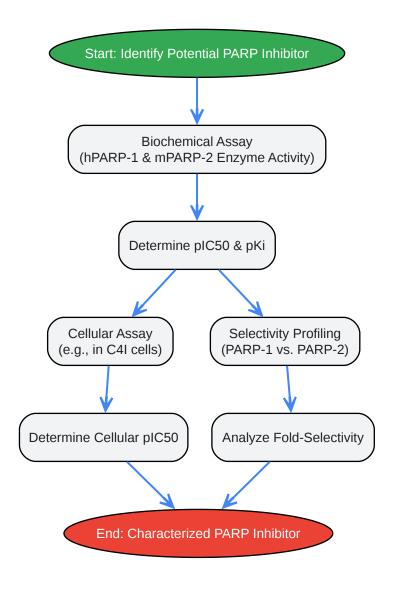
The following diagrams, generated using the DOT language, illustrate the PARP-1 signaling pathway in the context of DNA repair and the general workflow for evaluating PARP inhibitors like **BYK204165**.



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Caption: PARP-1 signaling pathway in single-strand break repair and its inhibition by **BYK204165**.





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Caption: General experimental workflow for the characterization of a PARP inhibitor like **BYK204165**.

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References

• 1. medchemexpress.com [medchemexpress.com]



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